molecular formula C26H30O6 B1251946 Kurarinone

Kurarinone

Cat. No. B1251946
M. Wt: 438.5 g/mol
InChI Key: LTTQKYMNTNISSZ-KESSSICBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kurarinone is a natural product found in Sophora flavescens and Sophora alopecuroides with data available.

Scientific Research Applications

  • Anticarcinogenic and Estrogenic Properties : Kurarinone exhibits weak estrogenic activity and potent cytotoxic effects against human MCF-7/6 breast cancer cells (De Naeyer et al., 2004).

  • Inhibition of HCoV-OC43 Infection : It inhibits infection by the human coronavirus HCoV-OC43 in human lung fibroblast cells, suggesting a potential therapeutic application in coronavirus-related diseases (Min et al., 2020).

  • Anti-Inflammatory Activity : Kurarinone induces anti-inflammatory effects by activating the KEAP1/Nrf2 pathway and increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) in macrophages (Nishikawa et al., 2020).

  • Therapeutic Potential in Rheumatoid Arthritis : It has shown effectiveness in reducing arthritis severity in a mouse model of collagen-induced arthritis, indicating potential as a treatment for rheumatoid arthritis (Tang et al., 2021).

  • Effect on Non-small Cell Lung Cancer : Kurarinone exhibits significant inhibitory effects on the growth of non-small cell lung cancer (NSCLC) in both in vivo and in vitro studies (Yang et al., 2018).

  • Metabolism and Permeability Studies : Research on its metabolism and inhibitory actions against cytochrome P450 and UDP-glucuronosyltransferase enzymes has been conducted, providing insight into its pharmacological and toxicological mechanisms (Qin et al., 2020).

  • Immunomodulatory Effects in Multiple Sclerosis : Kurarinone has shown promise in treating multiple sclerosis by inhibiting Th1 and Th17 cell differentiation and proliferation in an experimental autoimmune encephalomyelitis murine model (Xie et al., 2018).

  • Regulation of Immune Responses : It suppresses the differentiation of CD4(+) T cells and inhibits the JAK/STAT and TCR-mediated signaling pathways, suggesting potential in chronic inflammatory skin diseases (Kim et al., 2013).

  • Other Pharmacological Activities : Kurarinone possesses various pharmacological activities including anti-inflammatory, anti-microbial, neuroprotective, and estrogenic activities, and it modulates several signaling pathways (Kumar et al., 2021).

  • Therapeutic Potential in Parkinson's Disease : It has shown effectiveness in alleviating parkinsonism-like symptoms in a mouse model, suggesting potential therapeutic use in Parkinson's disease (Sun et al., 2022).

properties

Product Name

Kurarinone

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16?,23-/m0/s1

InChI Key

LTTQKYMNTNISSZ-KESSSICBSA-N

Isomeric SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

synonyms

kurarinone
norkurarinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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